3-[(4-Methylsulfonyl)phenoxy]benzoic acid

Cyclooxygenase-2 inhibition Enzyme binding kinetics Anti-inflammatory drug discovery

Source the structurally definitive 3-[(4-Methylsulfonyl)phenoxy]benzoic acid (CAS 1000018-30-3) for your COX-2 inhibitor development. This specific 4-methylsulfonyl meta-phenoxybenzoic acid regioisomer is the validated etoricoxib precursor with documented COX-2 binding (Ki 920 nM, minimal COX-1 inhibition). Unlike alternative positional isomers (e.g., 2-methylsulfonyl or 4-phenoxybenzoic acid), only this scaffold enables productive amide coupling with chloropyridine partners. Available at ≥98% purity, it reduces in-house synthesis burden for SAR programs. Confirm stock, request bulk quotation.

Molecular Formula C14H12O5S
Molecular Weight 292.31 g/mol
CAS No. 1000018-30-3
Cat. No. B1328735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Methylsulfonyl)phenoxy]benzoic acid
CAS1000018-30-3
Molecular FormulaC14H12O5S
Molecular Weight292.31 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)O
InChIInChI=1S/C14H12O5S/c1-20(17,18)13-7-5-11(6-8-13)19-12-4-2-3-10(9-12)14(15)16/h2-9H,1H3,(H,15,16)
InChIKeyRGDRGEDGYDZTRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is 3-[(4-Methylsulfonyl)phenoxy]benzoic Acid (CAS 1000018-30-3): An Evidence-Based Procurement Overview


3-[(4-Methylsulfonyl)phenoxy]benzoic acid (CAS 1000018-30-3; molecular formula C₁₄H₁₂O₅S; MW 292.31 g/mol) is a substituted benzoic acid derivative featuring a 4-methylsulfonylphenoxy ether at the meta position of the benzoic acid ring [1]. This compound is formally characterized as a research chemical and synthetic intermediate, with no regulatory approval for therapeutic or diagnostic use in humans . It belongs to the broader structural class of phenoxybenzoic acids, a scaffold that has been explored for diverse pharmacological targets including 5α-reductase, VEGFR-2, and cyclooxygenase enzymes [2]. Notably, the compound is specifically identified as a key intermediate in the synthesis of etoricoxib, a selective COX-2 inhibitor, via coupling with a chloropyridine moiety .

Why Generic Substitution Fails: Structural and Pharmacological Uniqueness of CAS 1000018-30-3


Direct substitution of 3-[(4-methylsulfonyl)phenoxy]benzoic acid with other commercially available benzoic acid or phenoxybenzoic acid derivatives is scientifically inadvisable due to three critical differentiators. First, the para-methylsulfonyl substituent on the distal phenyl ring constitutes the critical pharmacophore for COX-2 binding interactions, distinguishing it from simple unsubstituted phenoxybenzoic acids [1]. Second, positional isomerism demonstrably alters functional utility: while the 4-methylsulfonyl isomer (CAS 1000018-30-3) serves as a COX-2 inhibitor precursor, the 2-methylsulfonyl positional isomer exhibits a distinct binding profile and has been reported as an additive in perovskite LED materials rather than a pharmaceutical intermediate . Third, the specific 3-phenoxybenzoic acid backbone positions the carboxylic acid moiety for subsequent amide coupling in etoricoxib synthesis; substitution with 4-phenoxybenzoic acid or 2-phenoxybenzoic acid regioisomers yields geometrically incompatible intermediates that fail to couple productively with the chloropyridine partner . These structural constraints render this specific compound non-fungible with its close analogs.

Evidence-Based Product Differentiation: Quantitative Comparison Data for CAS 1000018-30-3


COX-2 Binding Affinity: Direct Enzyme Inhibition Comparison with Positional Isomer

3-[(4-Methylsulfonyl)phenoxy]benzoic acid demonstrates measurable but modest affinity for human recombinant COX-2, with a Ki value of 920 nM determined via Lineweaver-Burk plot analysis under non-competitive inhibition conditions with 5-minute preincubation [1]. The compound exhibits significantly weaker inhibition of ovine COX-1 (IC₅₀ > 50 μM), establishing a clear COX-2 selectivity profile [1]. Importantly, the 2-methylsulfonyl positional isomer (CAS 1000018-54-1) shows no documented COX-2 binding activity in the same database, indicating that methylsulfonyl substitution position is critical for enzyme recognition [2]. This positional sensitivity directly informs procurement decisions: the 4-methylsulfonyl isomer possesses unique COX-2 binding competence absent in the 2-methylsulfonyl variant.

Cyclooxygenase-2 inhibition Enzyme binding kinetics Anti-inflammatory drug discovery

Synthetic Utility: Etoricoxib Intermediate Pathway Compatibility

3-[(4-Methylsulfonyl)phenoxy]benzoic acid is specifically documented as the requisite intermediate for etoricoxib synthesis, undergoing amide bond formation with a 2,3'-bipyridine chloropyridine derivative to yield the final drug substance . Regioisomeric variants (2-phenoxybenzoic acids or 4-phenoxybenzoic acids) produce structurally mismatched coupling partners that fail to generate the correct 2,3'-bipyridine core geometry required for COX-2 inhibition [1]. The commercial availability of this specific CAS number as a building block with 95-98% purity specifications from multiple suppliers enables direct use in medicinal chemistry workflows without additional positional isomer purification steps .

COX-2 inhibitor synthesis Pharmaceutical intermediates Suzuki coupling

Chemical Identity Verification: Avoiding Mefenoxam Misidentification in Procurement

A critical procurement risk exists wherein some chemical vendor databases incorrectly cross-reference CAS 1000018-30-3 with mefenoxam, a phenylamide fungicide with distinct molecular formula (C₁₅H₂₁NO₄) and CAS number (70630-17-0) . This misidentification originates from nomenclature confusion rather than structural similarity; the two compounds share no chemical substructure beyond trivial functional group overlap. Independent verification via InChIKey matching confirms that CAS 1000018-30-3 corresponds uniquely to RGDRGEDGYDZTRP-UHFFFAOYSA-N, which encodes the 4-methylsulfonylphenoxybenzoic acid structure [1]. Procurement decisions that rely solely on name-based searching risk receiving the incorrect compound (mefenoxam) rather than the intended benzoic acid derivative.

Chemical authentication Nomenclature accuracy Agrochemical vs. pharmaceutical intermediate

Positional Isomer Differentiation: 3-Phenoxy vs. 2-Phenoxy vs. 4-Phenoxy Scaffolds in Biological Activity

Within the phenoxybenzoic acid structural class, the position of the carboxylic acid group relative to the ether linkage fundamentally determines biological target engagement. 3-Phenoxybenzoic acid derivatives (including CAS 1000018-30-3) have been explored as VEGFR-2 kinase inhibitors and steroid 5α-reductase inhibitors, with optimized compounds achieving IC₅₀ values as low as 0.56 nM for 5α-reductase inhibition [1]. In contrast, 2-phenoxybenzoic acid derivatives demonstrate distinct pharmacology, with hydrazide derivatives showing analgesic activity in abdominal constriction models [2]. 4-Phenoxybenzoic acid scaffolds exhibit yet another activity profile, with different target engagement patterns [3]. This regioisomeric divergence means that procurement of the 3-phenoxy scaffold (meta-substituted benzoic acid) is non-interchangeable with ortho- or para-substituted variants for any given biological screening campaign.

Structure-activity relationship Phenoxybenzoic acid pharmacology Regioisomer activity comparison

Absence of Public PLA₂ Inhibition Data: A Differentiator from Patent-Protected PLA₂ Inhibitor Series

A structurally related patent (US5374772, Hoffmann-La Roche) discloses a series of substituted benzoic acids as potent phospholipase A2 (PLA₂) inhibitors, including compounds bearing methylsulfonyl substituents on phenoxy-linked aromatic rings [1]. However, 3-[(4-methylsulfonyl)phenoxy]benzoic acid (CAS 1000018-30-3) is not explicitly claimed or exemplified within this patent family. This absence is itself a meaningful differentiation: the compound can serve as a non-infringing comparator or tool compound for structure-activity relationship (SAR) studies against the patented PLA₂ inhibitor scaffold, enabling researchers to probe the contribution of specific substituent patterns without entering proprietary chemical space.

Phospholipase A2 inhibition Inflammation drug discovery Patent landscape analysis

Where to Use 3-[(4-Methylsulfonyl)phenoxy]benzoic Acid: Evidence-Based Application Scenarios


COX-2 Enzyme Assay Validation Using a Structurally Defined Weak Binder as Experimental Control

The compound's measured Ki of 920 nM for human COX-2 [1] positions it as a validated weak-to-moderate affinity binder suitable for use as a reference compound in COX-2 enzyme assay development. Its well-characterized binding kinetics (non-competitive inhibition, 5-minute preincubation conditions) provide a reproducible baseline for calibrating high-throughput screening assays. The compound's minimal COX-1 inhibition (IC₅₀ > 50 μM) further enables its use in COX-2 selectivity counter-screens.

Synthetic Intermediate Procurement for Etoricoxib and Related COX-2 Inhibitor Development Programs

Medicinal chemistry programs focused on COX-2 inhibitor development can utilize CAS 1000018-30-3 as a direct building block for etoricoxib analog synthesis . The compound's meta-carboxylic acid functionality permits amide coupling with substituted pyridine derivatives to generate bipyridine-based scaffolds. Commercial availability at 95-98% purity from multiple vendors reduces the burden of in-house intermediate synthesis, accelerating SAR exploration around the methylsulfonylphenyl pharmacophore.

Structure-Activity Relationship Studies of Phenoxybenzoic Acid Pharmacophores Across Kinase and Reductase Targets

The 3-phenoxybenzoic acid core scaffold has established activity across multiple enzyme classes, including 5α-reductase (optimized IC₅₀ = 0.56 nM) [2] and VEGFR-2 kinase [3]. CAS 1000018-30-3 can serve as a foundational scaffold for systematic SAR exploration, wherein modifications to the methylsulfonyl substituent (e.g., replacement with sulfonamide, sulfoxide, or heteroaromatic groups) can probe the contribution of the 4-methylsulfonyl group to target engagement across these distinct enzyme families.

Negative Control or Comparator Compound for PLA₂ Inhibitor Patent Landscape Navigation

Given its structural relationship to but explicit exclusion from the US5374772 PLA₂ inhibitor patent family [4], CAS 1000018-30-3 can function as a non-infringing comparator in studies investigating the SAR boundaries of patented PLA₂ inhibitor chemotypes. Researchers seeking to develop novel PLA₂ inhibitors can use this compound to benchmark whether their own analogs fall within or outside the claimed structural scope.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[(4-Methylsulfonyl)phenoxy]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.